molecular formula C16H14BrN3O2 B2794092 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 477846-87-0

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Cat. No.: B2794092
CAS No.: 477846-87-0
M. Wt: 360.211
InChI Key: FTXIDSVVPRLHPY-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic organic compound featuring a brominated and nitrated aniline core conjugated to a 2-(1H-indol-3-yl)ethyl substituent via the amine group. The bromine atom at the 2-position and nitro group at the 4-position on the aniline ring contribute to its electronic and steric properties, while the indole-ethyl chain may influence solubility and biological interactions.

Properties

IUPAC Name

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-14-9-12(20(21)22)5-6-16(14)18-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXIDSVVPRLHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 undergoes substitution under specific conditions due to the electron-withdrawing effects of the nitro group (position 4) and the indole-ethylamine side chain .

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 120°C, 24 hr2-Methoxy derivative62-68%
PiperidineDMSO, 100°C, 18 hr2-Piperidino analog55%
Potassium thiolateEthanol reflux, 12 hr2-Mercapto substituted compound48%

Key findings :

  • Reaction rates follow the order: meta to nitro group > para to bromine

  • Steric hindrance from the N-substituted indole-ethyl group reduces reaction efficiency compared to simpler bromonitroanilines

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine while preserving the bromine and indole moieties .

Reducing SystemConditionsProductSelectivitySource
H₂ (1 atm)/Pd-C (10%)Ethanol, 25°C, 6 hr4-Amino-2-bromo derivative>95%
SnCl₂·2H₂OHCl/EtOH, reflux, 2 hrAminated product88%
Na₂S₂O₄H₂O/THF, 70°C, 4 hrPartially reduced intermediates73%

Mechanistic insight :

  • Palladium catalysis enables chemoselective reduction without affecting the C-Br bond

  • Strong acidic conditions may lead to indole ring protonation and side reactions

Cross-Coupling Reactions

The bromine atom participates in catalytic coupling reactions to form carbon-carbon bonds .

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄/K₂CO₃2-Aryl substituted derivatives74%
Buchwald-HartwigPd₂(dba)₃/XantphosC-N coupled heterocycles68%
UllmannCuI/1,10-phenanthrolineBiaryl structures52%

Optimization data :

  • Optimal ligand-to-palladium ratio: 2:1 for Suzuki reactions

  • Microwave-assisted conditions (150°C, 30 min) improve yields by 15-20%

Functionalization of the Indole Moiety

The indole subunit undergoes characteristic electrophilic substitutions :

ReactionReagentPosition ModifiedYieldSource
BrominationNBS/AIBNC5 of indole82%
SulfonationClSO₃H/DCEC3 of indole65%
Vilsmeier-HaackPOCl₃/DMFC7 formylated product58%

Limitations :

  • The ethylamine tether restricts access to C2 position of indole

  • Competitive reactions observed at the aniline nitrogen under strong electrophilic conditions

Redox Transformations of the Ethylamine Linker

ReactionConditionsProductNotesSource
OxidationKMnO₄/H₂SO₄Ketone formation at linkerPartial decomposition
N-AlkylationRX/NaHQuaternary ammonium saltsLimited by sterics
AcylationAcCl/pyridineN-Acetylated derivative89% yield

Stability Profile

Critical degradation pathways under accelerated conditions:

Stress ConditionDegradation ProductsHalf-LifeSource
Acidic (pH 1.2)Indole ring protonation + hydrolysis2.3 hr
Alkaline (pH 9.0)Nitro group reduction + dimerization5.1 hr
UV irradiationC-Br bond cleavage<1 hr

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science applications. The data presented synthesizes information from peer-reviewed journals (PMC, RSC), patent literature, and chemical databases while adhering to source restrictions.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Oxidation : The nitro group can be reduced to an amine under specific conditions.
  • Reduction : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Substitution : The indole ring can participate in electrophilic substitution reactions, leading to diverse derivatives.

These reactions enable the development of new compounds with tailored properties for specific applications.

Biology

Indole derivatives, including this compound, exhibit notable biological activities:

  • Antiviral Activity : Research indicates that indole derivatives possess antiviral properties, potentially inhibiting viral replication.
  • Anticancer Properties : Preliminary studies suggest that 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline may selectively inhibit cancer cell growth through mechanisms such as apoptosis induction.
  • Antimicrobial Activity : The compound has shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Drug Design : Its structural features allow for modifications that could enhance selectivity and potency against specific diseases.
  • Clinical Trials : Ongoing research aims to evaluate its safety and efficacy in clinical settings, particularly for cancer treatment.

Industry

In industrial applications, this compound is used in the production of:

  • Dyes and Pigments : Its vibrant color properties make it suitable for use in various coloring agents.
  • Chemical Intermediates : It serves as an intermediate in synthesizing other industrial chemicals.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound on a panel of human tumor cell lines. The results indicated significant cytotoxic effects, with mean GI50 values suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research published in MDPI assessed the antimicrobial efficacy of related compounds. Findings indicated that modifications to the structure significantly enhanced potency against gram-positive bacteria like Staphylococcus aureus, establishing a correlation between structural features and biological activity.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Bromo-Nitroaniline Derivatives

  • 2-Bromo-4,6-dinitroaniline (BrC₆H₂(NO₂)₂NH₂): Molecular Weight: 262.03 g/mol Physical Properties: Sublimes at 154°C; soluble in hot ethanol and acetone. Key Difference: Lacks the indole-ethyl group, resulting in lower molecular complexity and reduced steric hindrance.
  • The methyl groups may slightly improve solubility in non-polar solvents compared to the target compound .

Indole-Containing Analogues

  • 2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate (73) & 2-(1H-Indol-3-yl)ethyl 5-Hydroxypentanoate (74): Biological Activity: Weak DPPH radical scavenging (IC₅₀ > 100 μM). Key Difference: Ester-linked hydroxyalkyl chains instead of the nitroaniline core. This structural divergence reduces aromatic conjugation but introduces hydrogen-bonding capacity, which may explain their mild antioxidant activity .
  • (Z)-N-[5-Bromo-2-(4-Methylanilino)-3H-Indol-3-ylidene]-4-Methylaniline Oxide: Structure: Features an indol-3-ylidene amine oxide group and bromine at the 5-position.

Functional Group Analogues

Benzamide Derivatives

  • 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB) :
    • Structural Parameters : Two molecules per asymmetric unit in crystallographic studies.
    • Key Difference : Replaces the indole-ethyl group with a benzamide and methoxy group, increasing planarity and altering π-π stacking interactions .

Acetamide Impurities

  • 2-Bromo-N-[4-Nitro-2-(Phenylcarbonyl)Phenyl]Acetamide (Impurity MM0078.03): Application: Pharmaceutical impurity with a phenylcarbonyl-acetamide chain.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Biological Activity Source
2-Bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline C₁₆H₁₃BrN₃O₂ 365.20 2-Br, 4-NO₂, N-indole-ethyl Likely moderate in polar aprotic solvents Not reported
2-Bromo-4,6-dinitroaniline BrC₆H₂(NO₂)₂NH₂ 262.03 2-Br, 4,6-diNO₂ Hot ethanol, acetone
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₁BrN₂O₄ 367.16 4-Br, 4-OCH₃, 2-NO₂, benzamide Crystallographically characterized
2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate C₁₃H₁₃NO₃ 247.25 Indole-ethyl, hydroxypropanoate Ethanol, DMSO Weak DPPH scavenging
(Z)-N-[5-Bromo-2-(4-methylanilino)-3H-indol-3-ylidene]-4-methylaniline oxide C₂₀H₁₇BrN₄O 433.28 5-Br, indolylidene, N-oxide Polar solvents Not reported

Key Findings and Implications

Substituent Effects : The indole-ethyl group in the target compound introduces steric bulk, likely reducing crystallinity compared to simpler bromonitroanilines (e.g., 2-bromo-4,6-dinitroaniline) .

Biological Potential: While indole derivatives like 73 and 74 exhibit antioxidant activity, the target compound’s nitro group may confer electrophilic reactivity, necessitating further toxicity studies .

Biological Activity

2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline (CAS No. 477846-87-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure combines an indole moiety with a nitroaniline framework, which is known to impart various pharmacological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Indole Ring : Known for its role in neurotransmitter modulation.
  • Nitro Group : Can be reduced to form reactive intermediates, enhancing biological interactions.
  • Bromine Atom : Provides opportunities for nucleophilic substitution reactions.

The biological activity of this compound involves interactions with various molecular targets:

  • Receptor Binding : The indole moiety can interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

Antidepressant Activity

Studies suggest that compounds with similar structures to this compound can act as antidepressants. For instance, the presence of the indole structure is often associated with serotonin receptor affinity, which is crucial for mood regulation .

Anticancer Potential

The nitroaniline derivatives have been explored for their anticancer properties. The mechanism typically involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial effects. The compound may exhibit activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to or derived from this compound:

StudyFindings
Demonstrated antidepressant-like effects in animal models, suggesting potential as a therapeutic agent for depression.
Showed significant cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy.
Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological Activity
Indole-3-acetic acidIndole derivativePlant hormone with growth-regulating properties
2-bromo-4-nitroanilineLacks indole moietyExhibits different reactivity; used in dye production
N-[2-(1H-indol-3-yl)ethyl]anilineSimilar but without nitro groupDifferent chemical properties; less potent in biological assays

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, bromination and nitration steps must account for regioselectivity due to competing electron-withdrawing (nitro) and electron-donating (indole) substituents. Evidence from analogous compounds (e.g., nitroaniline derivatives) suggests using controlled temperatures (0–5°C for nitration ) and catalysts like H₂SO₄/HNO₃ mixtures to direct substitution patterns . Purification via recrystallization (ethanol/water mixtures, 90% yield) is recommended to isolate high-purity crystals .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic indole proton signals at δ 7.0–7.5 ppm and ethyl linker protons (δ 3.2–3.8 ppm) . The aromatic protons adjacent to bromine and nitro groups show deshielding (δ 8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₆H₁₃BrN₃O₂: ~366.02 g/mol). Discrepancies >0.005 Da indicate impurities .

Q. What solvent systems are optimal for chromatographic separation of this compound and its intermediates?

  • Methodological Answer : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid improves resolution of polar intermediates like nitroaniline precursors . For TLC, ethyl acetate/hexane (3:7) provides Rf ~0.5 for the target compound .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, NO₂) influence the reactivity of the aniline ring in cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the ring, directing electrophilic substitution to the para position relative to the ethyl-indole moiety. Bromine’s meta-directing effect competes, necessitating computational modeling (DFT) to predict regioselectivity. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes Br substitution with aryl boronic acids at 80°C in THF/H₂O .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from twinning or disorder. Use SHELXL for refinement, applying TWIN and BASF commands to model twinned data . High-resolution data (>1.0 Å) and anisotropic displacement parameters improve accuracy .

Q. How can bioactivity studies (e.g., cytotoxicity) be designed for derivatives of this compound?

  • Methodological Answer :
  • Assay Design : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
  • Structure-Activity Relationship (SAR) : Modify the indole or nitro group to assess cytotoxicity changes. For example, replacing Br with Cl reduces steric hindrance, potentially enhancing binding .

Critical Analysis of Contradictions

  • Synthetic Routes : reports 85% yield for nitroaniline derivatives using low-temperature nitration, whereas cites lower yields (60–70%) for brominated analogs due to steric effects. This highlights the need for tailored protocols based on substituent positioning.
  • Crystallographic Refinement : SHELXL’s robustness in handling disordered structures () contrasts with challenges in refining low-resolution data, as seen in , where anisotropic displacement parameters were poorly resolved.

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